molecular formula C12H25NO B13634612 1-(1-ethoxy-4-ethylcyclohexyl)-N-methylmethanamine

1-(1-ethoxy-4-ethylcyclohexyl)-N-methylmethanamine

Cat. No.: B13634612
M. Wt: 199.33 g/mol
InChI Key: CTEBUIXTHLJRAH-UHFFFAOYSA-N
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Description

1-(1-ethoxy-4-ethylcyclohexyl)-N-methylmethanamine is an organic compound that belongs to the class of amines It is characterized by the presence of an ethoxy group, an ethyl group, and a cyclohexyl ring attached to a methanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-ethoxy-4-ethylcyclohexyl)-N-methylmethanamine typically involves the following steps:

    Formation of the Cyclohexyl Ring: The cyclohexyl ring can be synthesized through a cyclization reaction of appropriate precursors under acidic or basic conditions.

    Introduction of the Ethoxy and Ethyl Groups: The ethoxy and ethyl groups can be introduced via alkylation reactions using ethyl halides and ethoxy compounds in the presence of a strong base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(1-ethoxy-4-ethylcyclohexyl)-N-methylmethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of substituted amine products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted amine products.

Scientific Research Applications

1-(1-ethoxy-4-ethylcyclohexyl)-N-methylmethanamine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-ethoxy-4-ethylcyclohexyl)-N-methylmethanamine involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by binding to specific sites on these targets, leading to modulation of their activity. The pathways involved in its mechanism of action include signal transduction and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-ethoxy-4-methylcyclohexyl)-N-methylmethanamine
  • 1-(1-ethoxy-4-ethylcyclohexyl)-N-ethylmethanamine
  • 1-(1-ethoxy-4-ethylcyclohexyl)-N-methylmethanol

Uniqueness

1-(1-ethoxy-4-ethylcyclohexyl)-N-methylmethanamine is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C12H25NO

Molecular Weight

199.33 g/mol

IUPAC Name

1-(1-ethoxy-4-ethylcyclohexyl)-N-methylmethanamine

InChI

InChI=1S/C12H25NO/c1-4-11-6-8-12(9-7-11,10-13-3)14-5-2/h11,13H,4-10H2,1-3H3

InChI Key

CTEBUIXTHLJRAH-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(CC1)(CNC)OCC

Origin of Product

United States

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